molecular formula C14H24N2O3 B13647228 Tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B13647228
M. Wt: 268.35 g/mol
InChI Key: SPCWODNVASCESH-UHFFFAOYSA-N
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Description

Tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate is a chemically synthesized spirocyclic building block of significant interest in medicinal chemistry. The diazaspiro[4.5]decane core is a versatile and privileged scaffold found in compounds targeting a range of biological pathways. Its unique three-dimensional structure, characterized by two rings connected at a central spiro carbon atom, provides conformational restriction and reduced planararity, which can enhance binding affinity and selectivity for target proteins . This specific derivative, featuring a tert-butyl carbamate (Boc) protecting group and a carbonyl moiety, is a key intermediate for the design and synthesis of novel bioactive molecules. Research into analogous diazaspiro[4.5]decane compounds has demonstrated their potential in various therapeutic areas. For instance, such scaffolds have been utilized in the development of potent and selective inhibitors of cyclin-dependent kinases CDK8 and CDK19, which are implicated in oncology, particularly in colorectal cancer . Furthermore, closely related derivatives have shown promising activity as chitin synthase inhibitors, positioning them as potential leads for novel antifungal agents . The structural features of this compound make it a valuable template for constructing molecular libraries aimed at hit identification and lead optimization campaigns. The Boc-protecting group offers synthetic flexibility for further functionalization, allowing researchers to introduce diverse pharmacophores to explore structure-activity relationships. This product is intended for research purposes as a chemical intermediate or a structural core for further derivatization. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-6-14(7-10-16)11(17)5-8-15(14)4/h5-10H2,1-4H3

InChI Key

SPCWODNVASCESH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)CCN2C

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic reactions that construct the diazaspirocyclic framework, introduce the ketone functionality at position 4, and install the tert-butyl carboxylate group at position 8. The key synthetic challenges include ring closure to form the spirocyclic core and selective protection of amine groups.

Reported Preparation Routes

Patent CN109651368A: Preparation of 4-methyl formate-2-oxo-1,8-diazaspiro[4.5]decane-8-tert-butyl formate

This patent describes a preparation method for a closely related compound, 4-methyl formate-2-oxo-1,8-diazaspiro[4.5]decane-8-tert-butyl formate, which shares the diazaspiro[4.5]decane core and tert-butyl ester functionality.

  • Key steps:

    • Use of tert-butyl formate as a protecting group reagent.
    • Construction of the diazaspiro ring system via cyclization reactions.
    • Optimization of reaction conditions to reduce synthesis cost and improve yield.
  • Reaction conditions:

    • Controlled temperature and solvent choice to favor ring closure.
    • Acidic or basic catalysis to promote cyclization.

This method emphasizes a rational design of the reaction sequence to achieve high purity and yield, potentially adaptable to the synthesis of this compound.

General Synthetic Approach Using tert-Butyl Carbamate Protection and Cyclization

A common synthetic approach involves:

  • Step 1: Protection of the amine group with tert-butyl carbamate (Boc group), which stabilizes the amine and facilitates selective reactions.
  • Step 2: Reaction of the protected amine with a spirocyclic ketone precursor under acidic or basic conditions to induce cyclization and form the diazaspiro core.
  • Step 3: Purification by recrystallization or chromatography to isolate the target compound.

This approach benefits from:

  • Use of inert atmosphere (e.g., nitrogen) to prevent oxidation.
  • Temperature control to avoid side reactions.
  • Flexibility in scaling from lab to industrial production.

The method is supported by various industrial protocols for similar diazaspiro compounds, ensuring reproducibility and scalability.

Comparative Analysis of Preparation Methods

Aspect Method from CN109651368A General Boc Protection & Cyclization Multi-step Synthesis from CN111620869A
Starting Materials tert-Butyl formate, diazaspiro precursors tert-Butyl carbamate, spirocyclic ketones Ethyl malonate, lithium borohydride, p-toluenesulfonyl chloride, etc.
Key Reaction Cyclization under controlled conditions Protection & cyclization under inert atmosphere Multi-step with reductions, functionalization, ring closure
Reaction Environment Acidic or basic catalysis Acidic/basic, inert atmosphere Multiple solvents, temperature control 25–80 °C
Yield Considerations Cost-effective synthesis, high purity Scalable, industrially viable Detailed stepwise control, suitable for industrial scale
Purification Recrystallization, chromatography Chromatography, recrystallization Palladium-catalyzed hydrogenation final step
Applicability Directly related to tert-butyl diazaspiro derivatives Broadly applicable to similar spirocyclic amines Suitable for complex diazaspiro systems

Research Outcomes and Notes on Synthesis Optimization

  • Yield Optimization: Reaction times and temperatures are critical; for example, in the multi-step method, the first step requires 5 hours at 25–80 °C to maximize intermediate formation.

  • Purity Control: Use of inert atmosphere and controlled addition of reagents minimizes side reactions such as N-alkylation or over-reduction.

  • Scalability: Industrial methods favor continuous monitoring and automated reactors to maintain consistent product quality.

  • Protecting Group Strategy: The tert-butyl carbamate group is favored for its stability under reaction conditions and ease of removal if necessary.

  • Analytical Verification: Techniques such as NMR spectroscopy and HPLC-MS are essential to confirm structure and purity at each step.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Notes
Reaction Temperature 25–80 °C Controlled to optimize yields and minimize side reactions
Reaction Time 5–12 hours Depending on step and method
Atmosphere Inert (N₂ or Ar) Prevents oxidation and degradation
Solvents Ethanol, acetonitrile, dichloromethane, methanol, THF Selected based on reaction step and reagent compatibility
Catalysts/Reagents Cesium carbonate, lithium borohydride, p-toluenesulfonyl chloride, Boc anhydride, palladium carbon Used sequentially for functionalization and ring closure
Purification Methods Recrystallization, chromatography, hydrogenation Ensures high purity and removal of impurities

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.

Scientific Research Applications

Tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of diazaspiro[4.5]decane derivatives arises from variations in substituent positions, additional heteroatoms, and ring modifications. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences Among Diazaspiro[4.5]decane Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Synthesis Method References
Tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate 1-methyl, 4-oxo C₁₅H₂₄N₂O₃ 280.36 Pharmaceutical intermediate; enhances conformational rigidity Photocatalytic C–H alkylation
Tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate 2-oxo C₁₃H₂₂N₂O₃ 254.33 Intermediate for kinase inhibitors; high purity (98%) Microwave-assisted coupling
Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 3-oxo C₁₃H₂₂N₂O₃ 254.33 Used in peptidomimetics; moderate solubility in polar solvents Multi-step alkylation
Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 4-(4-fluorophenyl), 3-oxo C₁₉H₂₅FN₂O₃ 348.41 CNS drug candidate; fluorophenyl enhances lipophilicity Suzuki-Miyaura coupling
Tert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate 1-benzyl, 3-hydroxy C₂₀H₂₈N₂O₃ 344.45 Antibacterial agent; hydroxyl group enables hydrogen bonding Reductive amination
Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate 2,4-dioxo, triazaspiro C₁₂H₁₈N₃O₄ 268.29 Protease inhibitor scaffold; dual oxo groups increase electrophilicity Hydantoin ring closure
Tert-butyl rel-(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate Stereospecific 7-methyl C₁₄H₂₆N₂O₂ 254.37 Chiral building block for asymmetric synthesis Enzymatic resolution

Structural and Functional Analysis

Fluorophenyl substitution (as in ) introduces lipophilicity, improving blood-brain barrier penetration for CNS-targeted drugs .

Ring Modifications :

  • The triazaspiro derivative () incorporates an additional nitrogen, expanding its utility in metal coordination or hydrogen-bonding interactions .
  • Oxa-azaspiro variants (e.g., tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate) replace a nitrogen with oxygen, altering solubility and metabolic stability .

Stereochemical Considerations :

  • Chiral centers (e.g., rel-(5R,7S)-7-methyl in ) are critical for enantioselective drug design, though synthetic complexity increases .

Synthetic Accessibility :

  • Microwave-assisted and photocatalytic methods () reduce reaction times compared to traditional thermal conditions .

Biological Activity

Tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a spirocyclic structure that contributes to its biological activity. The diazaspiro framework is known for enhancing interactions with biological targets due to increased steric and electronic properties. The presence of the tert-butyl group further influences its lipophilicity, potentially affecting its bioavailability and interaction with cellular membranes.

  • Anticancer Activity :
    • Recent studies indicate that compounds with similar spirocyclic structures exhibit anticancer properties through various mechanisms, including apoptosis induction and inhibition of cancer cell proliferation. For instance, a related compound showed enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests that the spirocyclic structure may enhance binding to specific protein targets involved in cancer progression.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of key enzymes involved in cancer and neurodegenerative diseases. For example, some piperidine derivatives have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease therapy . The presence of nitrogen atoms in the diazaspiro framework may be crucial for these interactions.
  • Antimicrobial Properties :
    • Compounds containing similar structural motifs have shown activity against various fungi and bacteria by inhibiting chitin synthase, an enzyme essential for fungal cell wall integrity . This highlights the potential of this compound as a biocide.

Case Studies

  • Cytotoxicity Evaluation :
    • A study evaluated the cytotoxic effects of related diazaspiro compounds on various cancer cell lines, revealing that modifications in the spiro structure significantly influenced their potency . The findings support the hypothesis that more complex structures can enhance biological activity through improved binding interactions.
  • Neuroprotective Studies :
    • Investigations into neuroprotective effects have shown that certain derivatives can reduce oxidative stress markers in neuronal cells, suggesting a potential role in treating neurodegenerative diseases .

Data Tables

Activity Mechanism Reference
AnticancerInduction of apoptosis; inhibition of proliferation
Enzyme InhibitionAChE and BuChE inhibition
AntimicrobialInhibition of chitin synthase

Q & A

Basic: What are the key synthetic routes for tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate?

The compound is synthesized via multi-step organic reactions. A common method involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with methyl acrylate under photocatalytic conditions (425 nm LED lamp) using 4CzIPN as a catalyst and tetrabutylammonium azide as an additive in acetonitrile. Reaction optimization includes 20-hour irradiation to achieve cyclization and spiro-ring formation . Alternative routes may involve reductive amination or ring-closing strategies, with careful control of stoichiometry and solvent polarity to minimize side products .

Advanced: How can reaction conditions be optimized to improve yield during synthesis?

Optimization variables include:

  • Catalyst loading : Reducing 4CzIPN to 1 mol% minimizes cost while maintaining efficiency .
  • Solvent selection : Polar aprotic solvents like acetonitrile enhance reaction homogeneity and intermediate stability.
  • Temperature control : Ambient temperature prevents thermal decomposition of light-sensitive reagents.
  • Additives : Tetrabutylammonium azide (10 mol%) accelerates imine formation, critical for spirocycle closure .
    Yield improvements (from ~60% to >80%) are achievable by monitoring reaction progress via TLC or HPLC and adjusting irradiation time.

Basic: Which spectroscopic techniques are most effective for structural confirmation?

  • NMR : 1^1H and 13^13C NMR confirm the spirocyclic structure, with distinct signals for tert-butyl (δ 1.4 ppm) and carbonyl groups (δ 170-180 ppm) .
  • IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm1^{-1}) and carbamate N-H bonds (~3300 cm1^{-1}) .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement of the diazaspiro core. SHELX software refines crystallographic data for accuracy .

Advanced: How can X-ray crystallography data be processed using SHELX software for structural determination?

SHELXTL (Bruker AXS) or open-source SHELXL is used for data processing:

Integration : Raw diffraction data are indexed and integrated using SHELXS .

Phase Solution : Direct methods in SHELXD resolve heavy atom positions.

Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks.
For spirocyclic systems, constraints on piperidine and cyclohexane rings improve model stability. Residual density maps validate the 4-oxo group placement .

Basic: What biological activities are associated with this compound?

The spirocyclic carbamate moiety enables interactions with enzymes and receptors, particularly in neurological and metabolic pathways. The diketone functionality may act as a Michael acceptor, inhibiting cysteine proteases . Reported activities include moderate inhibition of DDR1 kinase (IC50_{50} ~100 nM), relevant in fibrosis studies .

Advanced: What methodologies are used to study enzyme interactions?

  • Kinetic Analysis : Measure kcatk_{cat} and KmK_m under varying substrate concentrations to determine competitive/non-competitive inhibition.
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KDK_D) to targets like DDR1 .
  • Molecular Docking : Software (AutoDock Vina) models interactions between the spirocyclic core and enzyme active sites. Adjust protonation states (e.g., carbamate NH) to match physiological pH .

Basic: What safety precautions are necessary when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H332 hazard) .
  • Storage : Keep sealed at 2–8°C in inert atmosphere (argon) to prevent hydrolysis of the tert-butyl ester .

Advanced: How to resolve contradictions in spectral data during characterization?

  • Cross-Validation : Compare NMR with high-resolution mass spectrometry (HRMS) to confirm molecular formula.
  • Dynamic NMR : Resolve conformational exchange broadening in the diazaspiro ring by variable-temperature 1^1H NMR .
  • Computational DFT : Simulate IR and NMR spectra (Gaussian 09) to match experimental data, identifying discrepancies in tautomerism or stereochemistry .

Basic: What computational methods predict physicochemical properties?

  • LogP (XlogP3-AA) : Predicts hydrophobicity (XlogP ~2.5) using fragment-based algorithms, critical for bioavailability studies .
  • Topological Polar Surface Area (TPSA) : Calculated as 58.6 Å2^2, indicating moderate membrane permeability .
  • Molecular Dynamics (MD) : Simulates solvation effects on the spirocyclic core in water/octanol systems .

Advanced: How to design derivatives with enhanced biological activity?

  • Structure-Activity Relationship (SAR) : Modify the 4-oxo group to sulfonamide (improves solubility) or introduce fluorophenyl substituents (boosts target affinity) .
  • Metabolic Stability : Replace tert-butyl with trifluoroethyl ( ) to reduce CYP450-mediated oxidation.
  • Click Chemistry : Introduce triazole rings via Huisgen cycloaddition for library diversification .

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